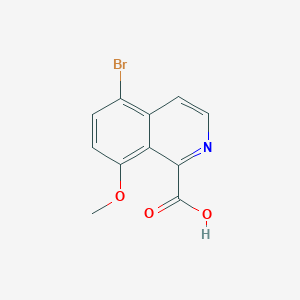
2-(Difluoromethyl)-5-(4-fluorophenyl)-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethyl)-5-(4-fluorophenyl)-1,3-thiazole is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-5-(4-fluorophenyl)-1,3-thiazole can be achieved through several synthetic routes. One common method involves the reaction of 2-aminoacetophenones with iso(thio)cyanates in the presence of Selectfluor. This reaction is a multi-component process that allows for the selective synthesis of the desired thiazole compound . The reaction conditions typically involve the use of a solvent such as acetonitrile and a temperature range of 25-50°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Difluoromethyl)-5-(4-fluorophenyl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Nucleophilic substitution using sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of difluoromethyl-5-(4-fluorophenyl)-1,3-thiazole-2-oxide.
Reduction: Formation of difluoromethyl-5-(4-fluorophenyl)-1,3-thiazole-2-amine.
Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethyl)-5-(4-fluorophenyl)-1,3-thiazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Wirkmechanismus
The mechanism of action of 2-(Difluoromethyl)-5-(4-fluorophenyl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Difluoromethyl-5-(4-fluorophenyl)-1,3-thiazole
- 2-(Difluoromethyl)-4-(4-fluorophenyl)-1,3-thiazole
- 2-(Trifluoromethyl)-5-(4-fluorophenyl)-1,3-thiazole
Uniqueness
2-(Difluoromethyl)-5-(4-fluorophenyl)-1,3-thiazole is unique due to the specific positioning of the difluoromethyl and fluorophenyl groups on the thiazole ringCompared to similar compounds, it may exhibit different reactivity, biological activity, and physicochemical properties, making it a valuable compound for various research and industrial purposes .
Eigenschaften
Molekularformel |
C10H6F3NS |
|---|---|
Molekulargewicht |
229.22 g/mol |
IUPAC-Name |
2-(difluoromethyl)-5-(4-fluorophenyl)-1,3-thiazole |
InChI |
InChI=1S/C10H6F3NS/c11-7-3-1-6(2-4-7)8-5-14-10(15-8)9(12)13/h1-5,9H |
InChI-Schlüssel |
RZKPWYUISQWQET-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CN=C(S2)C(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


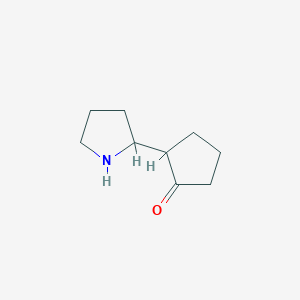
![[2-(1,1-Difluoroethyl)pyridin-4-yl]methanol](/img/structure/B13198539.png)
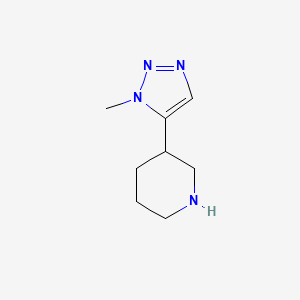
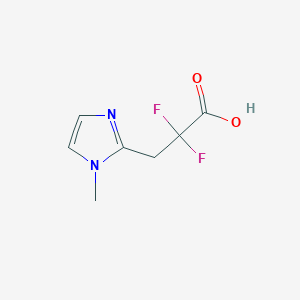
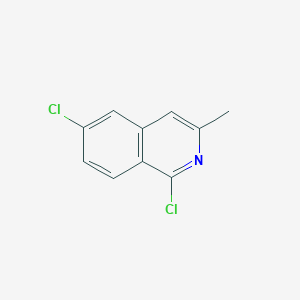
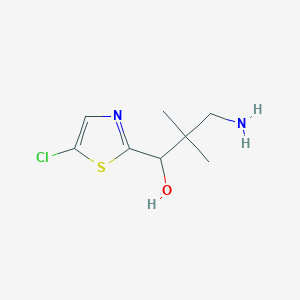
![9-Methyl-1H,2H,3H,3aH,4H,9H,9aH-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B13198571.png)
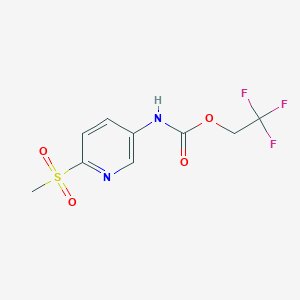
![5'-Ethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13198590.png)
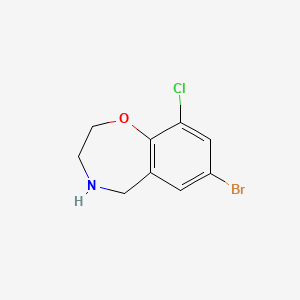
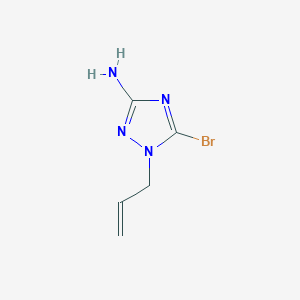
![4-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,3-thiadiazole](/img/structure/B13198609.png)
![3-Methyl-2,6-dioxaspiro[4.6]undec-8-ene](/img/structure/B13198611.png)
